molecular formula C7H8O2<br>C7H8O2<br>OH(C6H4)OCH3 B1676288 4-Methoxyphenol CAS No. 150-76-5

4-Methoxyphenol

Cat. No.: B1676288
CAS No.: 150-76-5
M. Wt: 124.14 g/mol
InChI Key: NWVVVBRKAWDGAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxyphenol (CAS 150-76-5), also known as Mequinol or hydroquinone monomethyl ether, is an organic compound with the formula C7H8O2. It presents as a white to tan waxy solid with a characteristic odor . It is a phenol derivative featuring a methoxy group in the para position, exhibiting a molecular weight of 124.14 g/mol, a melting point of approximately 55-58 °C, and a boiling point of 243 °C . As a versatile chemical, it serves critical roles across various research and industrial fields. Key Research Applications • Polymer Science: this compound is an important polymerization inhibitor for monomers such as styrene and acrylates . It functions by reacting with free radicals, thereby preventing premature spontaneous polymerization during storage and transport, which ensures monomer stability and processability . Furthermore, it can be utilized to adjust polymer molecular weight and distribution, influencing the physical properties of the final product . • Organic Synthesis: The compound is a valuable intermediate in synthesizing more complex molecules, including pharmaceuticals and agrochemicals . Its structure provides active sites for further chemical modification, making it a versatile building block . • Dermatology Research: Known as Mequinol, it is an active ingredient in topical depigmentation agents used in dermatological research, often combined with tretinoin to treat hyperpigmentation disorders like liver spots . • Imaging and Photography: It acts as a component in developers for black and white film, helping to control the development rate and improve image contrast . It also finds use as a stabilizer in digital imaging materials to prevent oxidation . Handling and Safety This substance is harmful if swallowed, causes serious eye irritation, and may cause an allergic skin reaction . Repeated or prolonged contact may cause skin sensitization and has been shown to have effects on the skin, including depigmentation . A 2-year bioassay demonstrated carcinogenic potential in the forestomach of F344 rats following dietary administration of 2% this compound . The occupational exposure limit (TLV-TWA) is 5 mg/m³ as an 8-hour time-weighted average . Appropriate personal protective equipment, including protective gloves, clothing, and eye protection, is required. Ensure good ventilation and avoid creating dust . Disclaimer This product is intended for research or further chemical manufacturing applications only. It is not intended for diagnostic or therapeutic uses, nor for personal use. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information before use.

Properties

IUPAC Name

4-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2/c1-9-7-4-2-6(8)3-5-7/h2-5,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWVVVBRKAWDGAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2, Array
Record name HYDROQUINONE MONOMETHYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20491
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 4-METHOXYPHENOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1097
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1122-93-6 (potassium salt)
Record name Mequinol [USAN:INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150765
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4020828
Record name 4-Methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4020828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Hydroquinone monomethyl ether appears as pink crystals or white waxy solid. (NTP, 1992), Dry Powder; Liquid; Pellets or Large Crystals, Colorless to white, waxy solid with an odor of caramel & phenol; [NIOSH], Solid, WHITE-TO-TAN SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR., Colorless to white, waxy solid with an odor of caramel & phenol., Colorless to white, waxy solid with an odor of caramel & phenol.
Record name HYDROQUINONE MONOMETHYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20491
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Phenol, 4-methoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Methoxyphenol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/545
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Mequinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029696
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 4-METHOXYPHENOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1097
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name 4-METHOXYPHENOL
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/282
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name 4-Methoxyphenol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0390.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

475 °F at 760 mmHg (NTP, 1992), 253 °C, 243.00 to 245.00 °C. @ 760.00 mm Hg, 243 °C, 469 °F
Record name HYDROQUINONE MONOMETHYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20491
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 4-METHOXYPHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4258
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Mequinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029696
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 4-METHOXYPHENOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1097
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name 4-METHOXYPHENOL
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/282
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name 4-Methoxyphenol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0390.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

269.6 °F (NTP, 1992), 132 °C, 270 °F (132 °C) (Open Cup), 132 °C o.c., 270 °F (open cup), (oc) 270 °F
Record name HYDROQUINONE MONOMETHYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20491
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 4-Methoxyphenol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/545
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 4-METHOXYPHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4258
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 4-METHOXYPHENOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1097
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name 4-METHOXYPHENOL
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/282
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name 4-Methoxyphenol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0390.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

Soluble (NTP, 1992), In water, 19,500 mg/L at 25 °C, In water, 40,000 mg/L at 25 °C, Soluble in benzene, carbon tetrachloride; very soluble in ethanol, ether, Readily soluble in acetone and ethyl acetate., 40 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 4, (77 °F): 4%
Record name HYDROQUINONE MONOMETHYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20491
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 4-METHOXYPHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4258
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Mequinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029696
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 4-METHOXYPHENOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1097
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name 4-Methoxyphenol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0390.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

1.55 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.55 at 20 °C/20 °C, 1.6 g/cm³, 1.55
Record name HYDROQUINONE MONOMETHYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20491
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 4-METHOXYPHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4258
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 4-METHOXYPHENOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1097
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name 4-METHOXYPHENOL
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/282
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name 4-Methoxyphenol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0390.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

4.3 (Air = 1), Relative vapor density (air = 1): 4.3
Record name 4-METHOXYPHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4258
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 4-METHOXYPHENOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1097
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

less than 0.01 mmHg (NIOSH, 2023), 0.0083 [mmHg], 6.75X10-3 mm Hg at 20 °C, <0.01 mmHg
Record name HYDROQUINONE MONOMETHYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20491
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 4-Methoxyphenol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/545
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 4-METHOXYPHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4258
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 4-METHOXYPHENOL
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/282
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name 4-Methoxyphenol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0390.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Color/Form

Plates, White waxy solid, White to tan, flaky, crystalline substance, Colorless to white, waxy solid

CAS No.

150-76-5
Record name HYDROQUINONE MONOMETHYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20491
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 4-Methoxyphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mequinol [USAN:INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150765
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mequinol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09516
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Mequinol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760357
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methoxyphenol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4960
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenol, 4-methoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4020828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mequinol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.246
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MEQUINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HT8U7K3AM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-METHOXYPHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4258
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Mequinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029696
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 4-METHOXYPHENOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1097
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name 4-METHOXYPHENOL
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/282
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Phenol, p-methoxy-
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/SL757E20.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

126.5 °F (NTP, 1992), 54 °C, 53 °C, 57 °C, 126.5 °F, 135 °F
Record name HYDROQUINONE MONOMETHYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20491
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 4-METHOXYPHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4258
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Mequinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029696
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 4-METHOXYPHENOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1097
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name 4-METHOXYPHENOL
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/282
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name 4-Methoxyphenol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0390.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Preparation Methods

Procedure and Reaction Mechanism

In a typical procedure, p-anisaldehyde (50 mmol) is dissolved in dichloromethane (100 mL), followed by the addition of (o-NO₂PhSe)₂ (2 mmol) and 30% H₂O₂ (128 mmol). The mixture is stirred at room temperature for 30 minutes, during which the aldehyde group undergoes oxidation to a phenolic hydroxyl group. The insoluble diselenide catalyst is recovered via filtration, washed with dichloromethane and water, and reused after drying. Post-reaction workup involves sequential washing with sodium bisulfite, sodium carbonate, and water, followed by drying over sodium sulfate. The crude product is purified via alkaline hydrolysis, yielding this compound with a 93% yield.

Key Advantages:

  • Catalyst Reusability: The diselenide catalyst remains active for multiple cycles, reducing costs.
  • Mild Conditions: Room-temperature reactions minimize energy consumption.
Parameter Value
Starting Material p-Anisaldehyde
Oxidizing Agent H₂O₂ (30%)
Catalyst (o-NO₂PhSe)₂
Reaction Time 30 minutes
Yield 93%

Methylation of Phenol

Methylation of phenol using dimethyl sulfate or methyl chloride in alkaline media provides a straightforward route to this compound. This method proceeds via electrophilic aromatic substitution, where the methoxy group is introduced at the para position relative to the hydroxyl group.

Alkaline Methylation Protocol

Phenol (1 mol) is reacted with dimethyl sulfate (1.1 mol) in the presence of sodium hydroxide (2 mol) at 60–80°C. The reaction is quenched with water, and the product is extracted using dichloromethane. Subsequent recrystallization from hexane yields this compound with a purity >98%. Alternative methylating agents, such as methyl chloride, require higher pressures (2–3 atm) but achieve comparable yields.

Challenges:

  • Toxicity: Dimethyl sulfate is highly toxic, necessitating stringent safety measures.
  • Byproducts: Over-methylation may occur, requiring precise stoichiometric control.
Parameter Value
Methylating Agent Dimethyl Sulfate
Base NaOH
Temperature 60–80°C
Yield 85–90%

Oxidation of Anisole

Anisole (methoxybenzene) can be oxidized to this compound using acidic potassium permanganate (KMnO₄) or copper sulfate (CuSO₄). This method involves electrophilic substitution followed by oxidation of the intermediate dihydroxy compound.

Oxidative Demethylation

Anisole (20 mmol) is treated with KMnO₄ (40 mmol) in sulfuric acid (1 M) at 70°C for 4 hours. The reaction mixture is filtered to remove manganese dioxide byproducts, neutralized with sodium carbonate, and extracted with ethyl acetate. The organic layer is evaporated to yield this compound with a 75% yield. Copper sulfate catalysis under similar conditions reduces reaction time to 2 hours but lowers the yield to 68%.

Mechanistic Insight:
The methoxy group directs oxidation to the para position, forming 4-methoxy-1,2-dihydroxybenzene, which undergoes demethylation to yield the final product.

Parameter Value
Oxidizing Agent KMnO₄
Acid H₂SO₄
Temperature 70°C
Yield 75%

Multi-Step Synthesis from Bromobenzene

A five-step synthesis starting from bromobenzene enables the production of this compound without specialized reagents. This route is advantageous for laboratories lacking access to advanced catalysts.

Stepwise Procedure

  • Nucleophilic Substitution: Bromobenzene reacts with sodium hydroxide under high pressure to form phenol.
  • Methylation: Phenol is methylated using dimethyl sulfate to yield anisole.
  • Sulfonation: Anisole is sulfonated with concentrated sulfuric acid, producing para-toluenesulfonic acid.
  • Alkaline Hydrolysis: The sulfonic acid intermediate is treated with fuming NaOH to form a sodium phenoxide derivative.
  • Acidification: The sodium salt is hydrolyzed in acidic medium to yield this compound.

Overall Yield: 65–70% across five steps.

Step Reagent Intermediate
1 NaOH Phenol
2 (CH₃O)₂SO₂ Anisole
3 H₂SO₄ Para-toluenesulfonic acid
4 NaOH (fuming) Sodium phenoxide
5 HCl This compound

Hydroquinone Quinhydrone Method

Hydroquinone quinhydrone, a complex of hydroquinone and quinone, serves as a precursor for this compound under acidic conditions.

Acid-Catalyzed Rearrangement

Hydroquinone (6 mol) is dissolved in benzene (4800 g) with a catalytic amount of methanesulfonic acid (300 g). The mixture is refluxed at 80°C for 12 hours, during which the quinhydrone intermediate rearranges to this compound. The product is isolated via distillation, achieving a yield of 82%.

Industrial Relevance:

  • Scalability: Suitable for large-scale production due to minimal byproducts.
  • Cost-Effectiveness: Benzene, though hazardous, is recoverable via distillation.
Parameter Value
Catalyst Methanesulfonic Acid
Solvent Benzene
Temperature 80°C
Yield 82%

Chemical Reactions Analysis

Types of Reactions: Mequinol undergoes various chemical reactions, including:

    Oxidation: Mequinol can be oxidized to form quinones.

    Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of the methoxy group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.

Major Products Formed:

    Oxidation: Quinones are the major products formed from the oxidation of mequinol.

    Substitution: Halogenated derivatives of mequinol are formed during substitution reactions.

Scientific Research Applications

Chemical Properties and Production

4-Methoxyphenol is produced primarily through the methylation of hydroquinone using methanol. This process can be optimized to achieve high conversion rates and selectivity, minimizing waste and toxicity associated with traditional methods . Its chemical structure allows it to act as both a stabilizer and an inhibitor in various chemical reactions.

Polymerization Inhibitor

One of the most significant applications of this compound is as a polymerization inhibitor in the production of acrylics, methacrylics, and other acrylate-based products. It prevents premature polymerization during the manufacturing process, ensuring product stability. The following table summarizes its role in different polymerization processes:

Application Description
Acrylics and MethacrylicsPrevents polymerization during storage and processing.
Styrene MonomersActs as a stabilizer to maintain quality during production.
Unsaturated PolyestersInhibits unwanted polymerization, improving shelf life and usability.

Antioxidant and Stabilizer

This compound is utilized as an antioxidant in various formulations, including food additives and cosmetics. It helps to prevent oxidative degradation, thereby extending the shelf life of products. Its application as a stabilizer for inks and adhesives is also noteworthy:

Product Type Role
Inks and TonersStabilizes formulations to prevent polymerization during storage.
AdhesivesEnhances durability by preventing degradation over time.
Liquid DetergentsActs as a stabilizer to enhance performance and longevity.

Agricultural Applications

In agriculture, this compound serves as an intermediate in the synthesis of agrochemicals. Its role in enhancing the efficacy of pesticides and herbicides highlights its importance in crop protection:

Agricultural Use Function
Pesticide FormulationsImproves effectiveness and stability of active ingredients.
HerbicidesActs as a stabilizing agent to enhance performance under various conditions.

Health and Safety Considerations

While this compound has numerous beneficial applications, studies have indicated potential health risks associated with its use. Research has demonstrated carcinogenic effects in animal models, particularly affecting the forestomach . This necessitates careful handling and regulatory oversight in its application.

Case Study 1: Polymerization Inhibition

A study conducted on acrylic acid production demonstrated that incorporating this compound significantly reduced unwanted polymerization during storage, resulting in higher yields and improved product quality . The findings indicated that even at low concentrations, this compound effectively inhibited radical reactions that could lead to premature polymerization.

Case Study 2: Antioxidant Efficacy

In a comparative analysis of antioxidants used in cosmetic formulations, this compound was shown to outperform several conventional antioxidants in terms of stability under UV exposure . This property makes it particularly valuable for products intended for outdoor use or prolonged exposure to light.

Comparison with Similar Compounds

Physical Properties :

  • Appearance: White waxy solid or pink crystals .
  • Solubility: Soluble in water, acetone, benzene, and alcohols .
  • pKa: ~10.3 (weakly acidic) .

Structural Analogs

Table 1: Structural and Functional Comparison
Compound Structural Features Key Functional Differences Applications References
4-Methoxyphenol Para-methoxy group (-OCH₃) Enhanced stability vs. hydroquinone; lower toxicity Skin depigmentation, polymerization inhibition
Hydroquinone Two hydroxyl (-OH) groups Higher cytotoxicity; prone to oxidation Photographic developer, skin-lightening (restricted)
Guaiacol Ortho-methoxy and hydroxyl groups Volatile; stronger antioxidant activity Flavoring agent, DPP-IV inhibitor
4-Methylcatechol Two adjacent hydroxyl groups + methyl Carcinogenic in glandular stomach (rats) Research on oxidative stress
2-Methoxyphenol Methoxy group at ortho position Lower antioxidant efficacy Precursor for vanillin synthesis

Functional Group Analogs

Methoxyphenol Isomers
  • 3-Methoxyphenol: Used in calixresorcinarene synthesis; less studied for biological activity .
Hydroquinone Derivatives
  • This compound vs. Hydroquinone: The methoxy group in this compound reduces redox activity, making it less cytotoxic but still effective as a radical scavenger .

Application-Specific Comparisons

Antioxidant Efficacy
  • This compound Polymers: Enzymatic polymerization (HRP) yields poly(this compound) with Mn ~1000 Da and enhanced antioxidant activity due to phenylene/oxyphenylene units .
Environmental Remediation
  • This compound: Enables 68% degradation of PFOA when used as a co-substrate with HRP, outperforming catechol derivatives .
Catalytic Hydrogenation
  • This compound vs. Hydroquinone: Inverse kinetic isotope effect (KIE) in deuteration studies suggests distinct hydrogenation mechanisms compared to hydroquinone .

Biological Activity

4-Methoxyphenol, also known as p-methoxyphenol or anisole, is a phenolic compound that has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its carcinogenic potential, antioxidant properties, anti-inflammatory effects, and antimicrobial activity based on various studies.

Carcinogenic Potential

Research has indicated that this compound exhibits significant carcinogenic properties. A study conducted on F344 rats demonstrated that dietary administration of 2% this compound for 104 weeks resulted in various neoplastic changes in the forestomach and glandular stomach. The findings included:

  • Atypical hyperplasias : Observed in 67% of male and 37% of female rats.
  • Papillomas : Found in 50% of males and 23% of females.
  • Squamous-cell carcinomas : Detected in 77% of males and 20% of females.

The study concluded that this compound is a non-genotoxic carcinogen, with cytotoxicity and enhanced cell proliferation being key factors in its carcinogenic action .

Antioxidant Activity

This compound is recognized for its antioxidant properties. A study assessed its radical-scavenging activity using the induction period method for polymerization of methyl methacrylate (MMA). The results indicated that:

  • The compound demonstrated significant radical-scavenging activity.
  • It was found to be comparable to butylated hydroxytoluene (BHT), a well-known food antioxidant.

Additionally, the cytotoxicity towards RAW 264.7 cells was evaluated, revealing that this compound effectively inhibited lipopolysaccharide (LPS)-stimulated cyclooxygenase-2 (COX-2) expression, indicating potential anti-inflammatory effects .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been documented in various studies. In particular:

  • Combinations of antioxidants including BHT and BHA showed enhanced anti-inflammatory activity when tested against LPS stimulation.
  • The expression levels of COX-2 and tumor necrosis factor-alpha (TNF-α) were significantly reduced upon treatment with these compounds, highlighting the potential therapeutic applications of this compound in inflammatory conditions .

Antimicrobial Activity

Recent research has also explored the antimicrobial properties of methoxyphenol compounds. A study focused on the antimicrobial activity against foodborne pathogens revealed that:

  • Natural methoxyphenols exhibited notable antibacterial effects against various strains.
  • The effectiveness was attributed to their ability to disrupt bacterial cell membranes and inhibit growth .

Summary Table of Biological Activities

Biological ActivityFindings
Carcinogenicity Induces atypical hyperplasias, papillomas, and squamous-cell carcinomas in rats .
Antioxidant Activity Significant radical-scavenging activity; comparable to BHT .
Anti-inflammatory Inhibits COX-2 and TNF-α expression in RAW 264.7 cells .
Antimicrobial Activity Effective against foodborne pathogens; disrupts bacterial membranes .

Q & A

Basic Research Questions

Q. How can HPLC methods be optimized for detecting and quantifying 4-Methoxyphenol in complex matrices?

  • Methodological Answer : Utilize a Primesep 100 mixed-mode column with an isocratic mobile phase (10% MeCN, 0.1% H₂SO₄) at 1.0 mL/min flow rate. Detection at 300 nm achieves a limit of detection (LOD) of 57.1 ppb for this compound. Validate the method using spiked samples and statistical parameters (e.g., recovery rates, RSD) to ensure precision .

Q. What are the environmental degradation pathways of this compound, and how can its persistence be assessed?

  • Methodological Answer : Evaluate biodegradation using activated sludge assays. For non-adapted sludge, the rate constant is 7.88 × 10⁻⁴/hr, while cresol-adapted sludge increases degradation to 3.35 × 10⁻³/hr. Use GC-MS or HPLC to monitor intermediate products like methoxyquinones. Soil mobility can be predicted via experimental Koc values (55.7–90), indicating high mobility in low-organic soils .

Q. How does this compound function as a stabilizer in reactive chemical systems?

  • Methodological Answer : In polymerization reactions (e.g., MEH-PPV synthesis), this compound acts as a chain-transfer agent in anionic mechanisms. Monitor molecular weight scaling via GPC and correlate with inhibitor concentration. Torque measurements during polymerization can further elucidate kinetic control .

Advanced Research Questions

Q. What computational methods accurately predict the thermochemical properties and electronic structure of this compound?

  • Methodological Answer : Apply hybrid density-functional theory (DFT) with exact-exchange corrections (e.g., Becke’s 1993 functional) to calculate atomization energies and ionization potentials. Validate against experimental data using Gaussian-type basis sets and gradient-corrected exchange-correlation functionals . For correlation energy, integrate Colle-Salvetti formulas with local kinetic-energy density approximations .

Q. What are the kinetic parameters for this compound’s interaction with radical cations in photochemical systems?

  • Methodological Answer : Use laser flash photolysis (355 nm excitation) to generate radical cations (e.g., DMABN•+). Monitor quenching via transient absorption spectroscopy at 500 nm. Fit decay traces with second-order kinetic models to determine rate constants (e.g., kq=1.2×109M1s1k_q = 1.2 \times 10^9 \, \text{M}^{-1}\text{s}^{-1}) and compare with Hammett σ⁺ values to assess substituent effects .

Q. How does this compound influence O–O bond cleavage in heme–peroxo–copper complexes?

  • Methodological Answer : Conduct low-temperature (−70°C) stopped-flow experiments with UV-Vis monitoring (533–555 nm). Apply Michaelis-Menten kinetics to derive kcatk_{\text{cat}} and KMK_M values. Perform Eyring analysis to calculate activation parameters (ΔH\Delta H^\ddagger, ΔS\Delta S^\ddagger) .

Q. What conformational isomers of this compound exist, and how do they affect reactivity?

  • Methodological Answer : Use millimeter-wave spectroscopy to resolve rotameric structures. Compare with DFT-optimized geometries (B3LYP/6-311++G(d,p)) to identify intramolecular hydrogen bonding (HB) in ortho-substituted analogs (e.g., 2-MP) versus non-interacting conformers in 4-MP .

Data Contradictions and Resolution

Q. Discrepancies in reported biodegradation rates of this compound: How can experimental variables be standardized?

  • Resolution : Variability arises from sludge adaptation (phenol vs. cresol-adapted) and cleavage pathways (ortho vs. meta). Standardize assays using OECD 301D guidelines, control inoculum history, and validate via LC-MS/MS to track pathway-specific metabolites .

Q. Conflicting soil adsorption coefficients (Koc) for this compound: Which experimental conditions are most reliable?

  • Resolution : Koc values depend on soil organic content (e.g., 8.8% organic clay loam vs. 0.5% Lucera clay). Use standardized soils (e.g., OECD 106 batch tests) and report pH, cation exchange capacity, and organic matter content to ensure comparability .

Methodological Best Practices

  • Analytical Validation : For HPLC, include internal standards (e.g., 4-ethoxyphenol) to correct matrix effects in cosmetic or environmental samples .
  • Computational Benchmarks : Cross-validate DFT results with high-level ab initio methods (e.g., CCSD(T)) for redox potentials and pKa predictions .
  • Kinetic Modeling : Use global fitting software (e.g., KinTek Explorer) for complex decay traces in photolysis studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxyphenol
Reactant of Route 2
4-Methoxyphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.